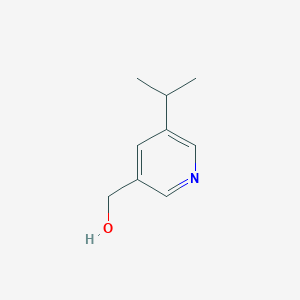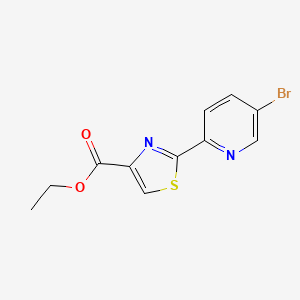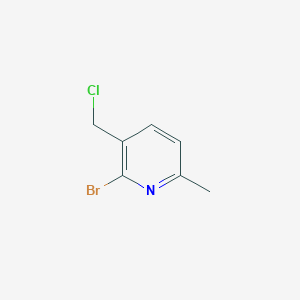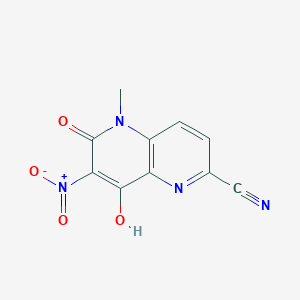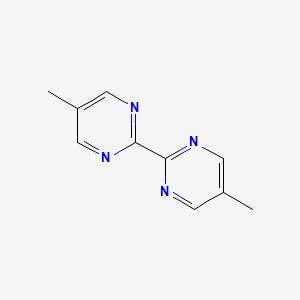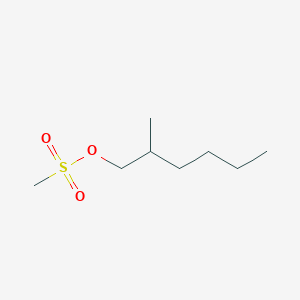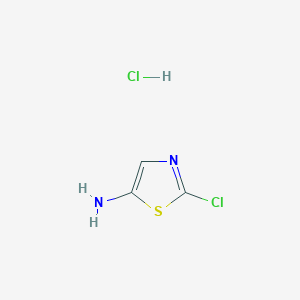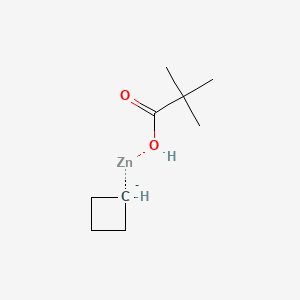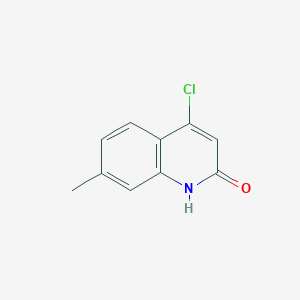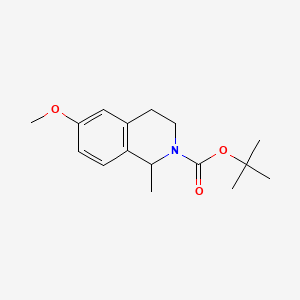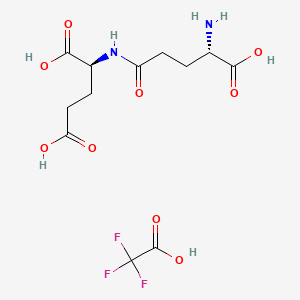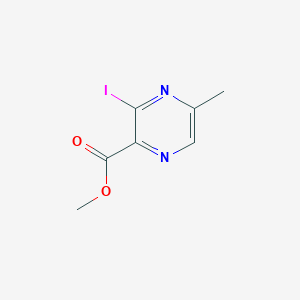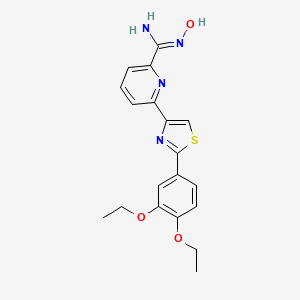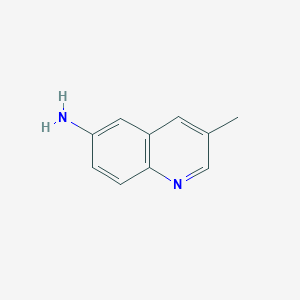
3-Methylquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-6-amine can be achieved through various methods. One common approach involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . Another method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic or basic conditions to form the quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 3-Methylquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
- Quinoline N-oxides (oxidation).
- Tetrahydroquinoline derivatives (reduction).
- Substituted quinoline derivatives (substitution).
科学的研究の応用
3-Methylquinolin-6-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with receptor tyrosine kinases, influencing cell signaling pathways involved in cancer progression .
類似化合物との比較
- Quinoline
- 6-Methylquinoline
- 3-Aminoquinoline
- 2-Methylquinoline
Comparison: 3-Methylquinolin-6-amine is unique due to the presence of both a methyl group at the 3-position and an amine group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other quinoline derivatives. For example, 3-Aminoquinoline lacks the methyl group, which can influence its reactivity and biological activity .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
3-methylquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,11H2,1H3 |
InChIキー |
KDMDHVNMEBWCJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


